![molecular formula C20H20IN5O B2951075 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide CAS No. 923234-56-4](/img/structure/B2951075.png)
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains an ethylamino group, a phenyl group, and an iodobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by spectroanalytical data such as FTIR, 1H-NMR, and mass spectral analysis . These techniques can provide information about the types of bonds in the compound and their arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the iodine atom might make the compound relatively heavy and possibly increase its reactivity compared to similar compounds without iodine .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been studied for its potential antibacterial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. This suggests that it could be used in the development of new antibacterial agents, particularly in the fight against drug-resistant strains .
Anticancer Properties
Research indicates that derivatives of this compound may have applications in cancer treatment. They have been evaluated for their in vitro activity against various cancer cell lines, including breast adenocarcinoma, and have shown promising results. This opens up possibilities for the compound to be used as a lead in anticancer drug design .
Ion-Associate Complex Formation
The compound has been involved in the synthesis of ion-associate complexes. These complexes are significant for understanding the interactions between bioactive molecules and receptors, which is crucial for drug development. The compound’s ability to form such complexes can be harnessed in pharmaceutical chemistry for creating more effective drugs .
Computational Chemistry Applications
The compound has been used in computational studies to understand its electronic characteristics. Using density functional theory (DFT), researchers can predict how the compound interacts at the molecular level, which is essential for rational drug design and the development of new therapeutics .
Antimicrobial Resistance
Derivatives of this compound have been synthesized to combat antimicrobial and anticancer drug resistance. This is a critical area of research due to the increasing prevalence of resistant pathogens and cancerous cells. The compound’s derivatives could lead to novel treatments that can overcome current resistance issues .
Pharmacological Activity Studies
The compound’s derivatives have been part of pharmacological studies to explore their potential as antimicrobial, antiproliferative, and other biological activities. These studies are fundamental in discovering new drugs and understanding the compound’s full range of applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN5O/c1-3-22-18-11-13(2)23-20(26-18)25-17-9-7-16(8-10-17)24-19(27)14-5-4-6-15(21)12-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBVGVWVQVHUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.